molecular formula C9H13N3OS2 B014998 S-(2-Glycylamidoethyl)dithio-2-pyridine CAS No. 137138-08-0

S-(2-Glycylamidoethyl)dithio-2-pyridine

Cat. No. B014998
M. Wt: 243.4 g/mol
InChI Key: LDWRVJLMXSOYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Glycylamidoethyl)dithio-2-pyridine is a specialty product for proteomics research . It has a molecular weight of 243.35 and a molecular formula of C9H13N3OS2 .


Synthesis Analysis

S-(2-Glycylamidoethyl)dithio-2-pyridine was synthesized for the purpose of identifying Asp or Glu residues that may contribute to the negative subsite . The purified ACh receptor from Torpedo californica was mildly reduced and reacted with S-(2-Glycylamidoethyl)dithio-2-pyridine .


Molecular Structure Analysis

S-(2-Glycylamidoethyl)dithio-2-pyridine contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 disulfide, and 1 Pyridine .


Chemical Reactions Analysis

The cross-linker S-(2-[3 H]glycylamidoethyl)dithio-2-pyridine formed a disulfide bond with reduced αCys 192 /Cys 193 and an amide bond with an acidic residue in the δ subunit . The fully extended cross-linking moiety -NHCH 2 CONHCH 2 CH 2 S- is 0.9 nm long .


Physical And Chemical Properties Analysis

S-(2-Glycylamidoethyl)dithio-2-pyridine has a molecular weight of 243.35 and a molecular formula of C9H13N3OS2 . It contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 disulfide, and 1 Pyridine .

Scientific Research Applications

  • Novel Phosphorescent Cyclometalated Organotin(IV) and Organolead(IV) Complexes: Research by Jia, Liu, Wang, and Wang (2003) in the field of organometallic chemistry has demonstrated that certain Sn(IV) and Pb(IV) complexes of 2,6-bis(2'-indolyl)pyridine exhibit blue-green fluorescent and orange-red phosphorescent emissions. This indicates the significant role of metal centers in enhancing phosphorescent emission, which is relevant in light-emitting devices and sensors (Jia et al., 2003).

  • Development of Complex Pyridines for Medical Applications: Gray, Wang, Brown, Kuai, and Schreiber (2008) have developed a novel synthesis method for complex pyridines. One of these inhibits neuregulin-induced neurite outgrowth, potentially impacting treatments for breast cancers and schizophrenia (Gray et al., 2008).

  • Photochemistry for Antimicrobial and Antifungal Activities: According to Reszka and Chignell (1994), UV irradiation of pyridine-2-thione and N-hydroxypyridine-2-thione in aqueous solutions generates free radicals. These radicals can be utilized for antimicrobial, antifungal, and cancer treatment applications (Reszka & Chignell, 1994).

  • Synthesis of 2,6-bis(pyrazolyl)pyridines for Biological Sensing: Halcrow (2005) discusses the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds are seen as versatile terpyridine analogues with potential applications in biological sensing and iron complexes, demonstrating unusual spin-state transitions (Halcrow, 2005).

  • Degradation Mechanism of Pyridine in Drinking Water: Li, Yi, Yi, Zhou, and Wang (2017) researched the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. They found that this method effectively removes pyridine, primarily due to the oxidizing power of ozone and hydroxyl radicals, forming intermediate products and nitrate (Li et al., 2017).

Safety And Hazards

S-(2-Glycylamidoethyl)dithio-2-pyridine is for research use only and is not intended for diagnostic or therapeutic use . More detailed safety and hazard information can be found in the Safety Data Sheet .

Future Directions

S-(2-Glycylamidoethyl)dithio-2-pyridine is a specialty product for proteomics research . Its use in identifying Asp or Glu residues that may contribute to the negative subsite of the nicotinic acetylcholine (ACh) receptor suggests potential applications in further understanding the structure and function of this receptor .

properties

IUPAC Name

2-amino-N-[2-(pyridin-2-yldisulfanyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c10-7-8(13)11-5-6-14-15-9-3-1-2-4-12-9/h1-4H,5-7,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWRVJLMXSOYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400278
Record name S-(2-Glycylamidoethyl)dithio-2-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Glycylamidoethyl)dithio-2-pyridine

CAS RN

137138-08-0
Record name S-(2-Glycylamidoethyl)dithio-2-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Czajkowski, A Karlin - Journal of Biological Chemistry, 1995 - Elsevier
In the nicotinic receptor, the quaternary ammonium group of acetylcholine (ACh) binds to a negative subsite at most 1 nm from a readily reducible disulfide formed between α-subunit …

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